4,4-Dimethyl-3,4-dihydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4,4-dimethyl-3H-isoquinoline |
InChI |
InChI=1S/C11H13N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-7H,8H2,1-2H3 |
InChI Key |
ZUTLAFKQFJRAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethyl 3,4 Dihydroisoquinoline and Its Structural Analogues
Classical and Established Reaction Pathways for Dihydroisoquinoline Systems
Traditional methods for the construction of the dihydroisoquinoline scaffold have long been the cornerstone of heterocyclic chemistry. These reactions, while foundational, continue to be refined and adapted for the synthesis of complex derivatives.
Bischler-Napieralski Cyclization and Related Transformations
The Bischler-Napieralski reaction is a hallmark transformation for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclodehydration of β-phenethylamides. wikipedia.orgorganicreactions.org This reaction is typically promoted by dehydrating agents under acidic conditions.
The mechanism proceeds via the activation of the amide carbonyl group by a Lewis acid or condensing agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated amide moiety, leading to a cyclized intermediate. Subsequent elimination of water yields the 3,4-dihydroisoquinoline (B110456) ring system. wikipedia.org Reaction conditions generally involve heating the β-phenethylamide substrate with the condensing agent in an inert solvent like toluene (B28343) or xylene. organic-chemistry.org
A significant challenge in the synthesis of certain dihydroisoquinolines via this method is the potential for a retro-Ritter reaction, which can lead to the formation of styrenes as byproducts, particularly when the reaction intermediate involves a stable carbocation. organic-chemistry.org To circumvent this, modified procedures have been developed. One such modification involves the use of oxalyl chloride to form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination, thus providing the desired dihydroisoquinolines in better yields. organic-chemistry.org
Table 1: Reagents and Conditions in Bischler-Napieralski Reactions
| Dehydrating Agent | Typical Conditions | Notes |
|---|---|---|
| POCl₃ (Phosphoryl chloride) | Reflux in toluene or acetonitrile | Widely used, can lead to nitrilium ion intermediates. wikipedia.org |
| P₂O₅ (Phosphorus pentoxide) | High temperatures, often in refluxing POCl₃ | Effective for less activated aromatic rings. wikipedia.org |
| Tf₂O (Triflic anhydride) | Mild conditions, often with a non-nucleophilic base | Allows for lower reaction temperatures. organic-chemistry.org |
Ritter Reaction and Analogous Three-Component Condensations
The Ritter reaction provides an alternative pathway to the amide precursors required for dihydroisoquinoline synthesis. organic-chemistry.orgyoutube.com The classical Ritter reaction involves the reaction of a carbocation source, such as an alcohol or alkene, with a nitrile in the presence of a strong acid to form an N-alkyl amide. organic-chemistry.org This amide can then be subjected to Bischler-Napieralski conditions to yield the dihydroisoquinoline.
A more direct and highly relevant approach for the synthesis of gem-disubstituted dihydroisoquinolines is a three-component reaction that combines elements of the Ritter and Baeyer reactions. A study by Shklyaev and Nifontov demonstrated a simple and convenient one-pot method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net This method is based on the [2+2+2] cyclization of an alkyl- or alkoxybenzene with isobutyraldehyde (B47883) and a nitrile in the presence of a strong acid like concentrated sulfuric acid. researchgate.net In this reaction, isobutyraldehyde serves as the source of the C3 and C4 carbons, including the gem-dimethyl group. The aromatic compound provides the benzene (B151609) ring and C4a/C8a, and the nitrile provides N2 and C1.
Table 2: Three-Component Synthesis of 1-Substituted 3,3-Dimethyl-3,4-dihydroisoquinolines
| Aromatic Substrate | Nitrile | Product | Yield (%) |
|---|---|---|---|
| Veratrole | Acetonitrile | 1,6,7-Trimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | 65 |
| Veratrole | Benzonitrile | 1-Phenyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | 80 |
| 1,4-Dimethoxybenzene | Acetonitrile | 1,5,8-Trimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | 52 |
| Toluene | Acetonitrile | 1,3,3,7-Tetramethyl-3,4-dihydroisoquinoline | 50 |
Data sourced from Shklyaev & Nifontov, 2002. researchgate.net
Contemporary and Advanced Synthetic Strategies for 4,4-Dimethyl-3,4-dihydroisoquinoline Synthesis
Modern synthetic chemistry has introduced a plethora of novel methodologies that offer milder reaction conditions, greater functional group tolerance, and access to previously challenging molecular architectures.
Photoredox Catalysis and Visible-Light-Mediated Approaches
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. While direct examples for the synthesis of this compound are not prevalent, analogous transformations highlight the potential of this strategy. For instance, visible-light-mediated cascade radical cyclizations have been developed for the synthesis of gem-difluorinated fused quinolines. lookchem.comnih.gov These reactions often utilize a photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a radical species. This radical can then undergo a series of intramolecular cyclizations and subsequent steps to form the heterocyclic product. lookchem.com
Furthermore, photocatalyst-free visible-light-driven syntheses have been reported for related heterocyclic systems, such as gem-dihaloenones. rsc.orgrsc.org These reactions rely on the formation of an electron donor-acceptor (EDA) complex between the reactants, which can absorb visible light directly to initiate the radical cascade. The development of similar photocatalytic strategies, potentially involving the generation of a radical at the benzylic position of a suitably substituted precursor, could provide a novel entry to 4,4-disubstituted dihydroisoquinolines.
Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper, Iron, Rhodium)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, with palladium, copper, iron, and rhodium catalysts playing pivotal roles in the development of efficient C-C and C-N bond-forming reactions.
Palladium: Palladium-catalyzed reactions are particularly well-suited for the synthesis of substituted dihydroisoquinolinones. Domino Heck/borylation reactions of N-allylcarboxamides have been used to synthesize dihydroisoquinolinone-4-methylboronic esters. nih.gov Additionally, cascade cyclocarbopalladation of alkynyliodobenzamides followed by Suzuki-Miyaura coupling provides a regio- and stereoselective route to 4-alkylidene-3,4-dihydroisoquinolin-1(2H)-ones, which are precursors to 4-substituted isoquinolinones. nih.govrsc.org These methods showcase the ability of palladium catalysis to construct the core ring system while simultaneously introducing substitution at the C4 position. A novel process for synthesizing 3,4-dihydroisoquinoline N-oxides via the intramolecular cyclization of 2-alkylbenzaldoximes has also been reported using a palladium catalyst. researchgate.net
Copper: Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative for the synthesis of nitrogen heterocycles. Copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives in water has been shown to be a highly efficient method for accessing isoquinolines. nih.gov While not directly yielding a 4,4-disubstituted pattern, this methodology demonstrates the utility of copper in facilitating the key C-N bond formation. Copper-catalyzed dehydrogenative cyclization has also been employed in the synthesis of dihydroquinolinones, highlighting its potential in cyclization reactions involving C-H bond functionalization. researchgate.net
Iron: Iron catalysis is increasingly recognized for its role in sustainable chemistry. Iron-catalyzed cyclization reactions have been developed for the synthesis of various substituted quinolines and other N-heterocycles. organic-chemistry.orgrsc.org For example, an iron-catalyzed intermolecular [4+2] cyclization of arylnitrones with geminal-substituted vinyl acetates enables the synthesis of 2,4-disubstituted quinolines. organic-chemistry.org While this produces a different heterocyclic core, it demonstrates the ability of iron catalysts to facilitate the construction of rings with substitution at positions analogous to C4 in dihydroisoquinolines.
Rhodium: Rhodium-catalyzed C-H activation has become a powerful strategy for the synthesis of isoquinolones and related heterocycles. rsc.orgsemanticscholar.orgrsc.org A notable example is the Rh(III)-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas, which provides access to 4-methyl-substituted dihydroisoquinolones with good to excellent regioselectivity. nih.gov This reaction proceeds through a C-H activation/annulation cascade and demonstrates a direct method for introducing alkyl substitution at the C4 position, providing a close structural analogue to the 4,4-dimethyl target.
Table 3: Overview of Metal-Catalyzed Syntheses of Dihydroisoquinoline Analogues
| Metal Catalyst | Reaction Type | Substrate Example | Product Type |
|---|---|---|---|
| Palladium | Domino Heck/Borylation | N-allylcarboxamide | Dihydroisoquinolinone-4-methylboronic ester nih.gov |
| Copper | Intramolecular Cyclization | (E)-2-alkynylaryl oxime | 1,3-disubstituted isoquinoline (B145761) nih.gov |
| Iron | [4+2] Cyclization | Arylnitrone + vinyl acetate | 2,4-disubstituted quinoline (B57606) organic-chemistry.org |
Asymmetric Synthesis and Enantioselective Methodologies for Dihydroisoquinoline Derivatives
The development of asymmetric methods for the synthesis of dihydroisoquinoline derivatives is of paramount importance, as the stereochemistry of these compounds is often crucial for their biological activity. While creating a chiral quaternary center, such as in a 4,4-disubstituted dihydroisoquinoline where the methyl groups are replaced by two different substituents, is a significant challenge, several strategies have been developed for related systems.
Asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a common approach to introduce chirality at the C1 position. mdpi.com This can be achieved through catalytic hydrogenation using chiral transition metal complexes (e.g., with Iridium or Rhodium catalysts) or via catalytic transfer hydrogenation. mdpi.com
For the construction of chiral centers at C4, asymmetric dearomative reactions have shown promise. For example, an asymmetric three-component nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade has been used to generate chiral dihydroisoquinoline derivatives. chinesechemsoc.org
The synthesis of enantioenriched gem-disubstituted heterocycles provides a relevant analogy. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to the synthesis of gem-disubstituted 4-imidazolidinones, creating a chiral quaternary carbon center with high enantioselectivity. nih.gov This methodology, which involves the formation of a stereodefined C-C bond at a prochiral center, demonstrates a powerful strategy that could potentially be adapted for the asymmetric synthesis of 4,4-disubstituted dihydroisoquinoline analogues.
Green Chemistry Principles in Dihydroisoquinoline Synthesis
The synthesis of dihydroisoquinolines, a core structure in many natural products and pharmaceuticals, has traditionally relied on methods that are effective but often utilize harsh reagents and conditions. The application of the 12 principles of green chemistry aims to mitigate the environmental impact of these syntheses by promoting safer, more efficient, and less wasteful chemical processes. organic-chemistry.org These principles serve as a framework for chemists to design more sustainable synthetic routes.
Key green chemistry principles relevant to dihydroisoquinoline synthesis include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. One-pot reactions and tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are prime examples of this principle in action.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Reactions like the Bischler-Napieralski cyclization are evaluated based on how many atoms from the starting materials are incorporated into the dihydroisoquinoline product versus byproducts.
Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. Classic Bischler-Napieralski reactions often employ dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), which are hazardous. wikipedia.orgorganicreactions.org Modern approaches focus on replacing these with milder and safer alternatives.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research into solvent-free reactions or the use of greener solvents (e.g., water, ethanol, or ionic liquids) is an active area.
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. The use of microwave irradiation, for instance, can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. organic-chemistry.org
Recent advancements in the synthesis of 3,4-dihydroisoquinolines have begun to incorporate these principles. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a mild base like 2-chloropyridine (B119429) provides an efficient and less harsh alternative to classical dehydrating agents for promoting the Bischler-Napieralski cyclization. nih.govnih.gov This method often proceeds under milder conditions and with shorter reaction times. nih.gov Similarly, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to produce libraries of dihydroisoquinolines efficiently, reducing both energy usage and reaction time. organic-chemistry.org
| Aspect | Classical Reagents | Greener Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Dehydrating Agent | Phosphorus pentoxide (P₂O₅), Phosphoryl chloride (POCl₃) wikipedia.org | Trifluoromethanesulfonic anhydride (Tf₂O), Oxalyl chloride organic-chemistry.orgnih.gov | Less Hazardous Chemical Syntheses |
| Reaction Conditions | High temperatures, prolonged reflux organicreactions.org | Low temperatures to room temperature, microwave irradiation organic-chemistry.orgnih.gov | Design for Energy Efficiency |
| Byproducts | Phosphoric acids, chlorinated byproducts | Triflic acid, volatile gases (CO, CO₂, HCl) | Waste Prevention |
Preparation of Key Intermediates and Precursors for this compound Construction
The construction of the this compound ring system relies on the strategic synthesis of specific precursors that contain the necessary carbon framework. The most common and direct approach is a variation of the Bischler-Napieralski reaction, which involves the intramolecular cyclization of an N-acylated β-phenethylamine derivative. wikipedia.org
For the target molecule, this compound, the critical precursor is an N-acyl derivative of 2-(1,1-dimethyl-2-phenylethyl)amine (also known as β,β-dimethylphenethylamine). This precursor positions the gem-dimethyl group at the benzylic carbon, which becomes the C4 position of the resulting dihydroisoquinoline ring.
The general synthetic pathway can be outlined in two main stages:
Synthesis of the β,β-Dimethylphenethylamine Precursor: The core amine intermediate can be prepared through several routes. A common method involves the Ritter reaction, where a tertiary alcohol, dimethylbenzylcarbinol, reacts with a nitrile in the presence of a strong acid. researchgate.net This reaction directly installs the amine group and forms the required carbon skeleton.
Acylation and Cyclization: The synthesized β,β-dimethylphenethylamine is then acylated. The choice of acylating agent determines the substituent at the C1 position of the final product. For the unsubstituted this compound, a formyl group is introduced using a formylating agent to yield N-(2-methyl-1-phenylpropan-2-yl)formamide. This N-formyl intermediate is then subjected to intramolecular cyclodehydration using a suitable condensing agent (e.g., POCl₃, P₂O₅, or Tf₂O) to induce ring closure and form the target this compound. wikipedia.orgorganicreactions.org
| Compound Name | Structure | Role in Synthesis | Typical Synthetic Method |
|---|---|---|---|
| Dimethylbenzylcarbinol | (C₆H₅)CH₂C(CH₃)₂OH | Starting material for the amine precursor | Grignard reaction of benzylmagnesium chloride with acetone |
| 2-Methyl-1-phenylpropan-2-amine | (C₆H₅)CH₂C(CH₃)₂NH₂ | Key amine precursor | Ritter reaction of dimethylbenzylcarbinol researchgate.net |
| N-(2-Methyl-1-phenylpropan-2-yl)formamide | (C₆H₅)CH₂C(CH₃)₂NH(CHO) | Direct precursor for cyclization | Formylation of 2-methyl-1-phenylpropan-2-amine |
| This compound | C₁₁H₁₃N | Final Product | Bischler-Napieralski cyclization of the N-formyl precursor wikipedia.org |
The successful synthesis hinges on the careful execution of the cyclization step, as the presence of the bulky gem-dimethyl group at the benzylic position can influence the reaction kinetics and potentially lead to side reactions if conditions are not optimized.
Electrophilic and Nucleophilic Reactions of the Imine Moiety
The imine functionality within the this compound core is polarized, with the C1 carbon atom being electrophilic and the nitrogen atom being nucleophilic. This duality governs its reactivity.
Nucleophilic Addition: The most common reaction involving the imine moiety is the nucleophilic addition at the C1 position. This transformation is a cornerstone for the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. A variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can be employed for this purpose. Organolithium reagents are noted to react more rapidly and under milder conditions than the corresponding Grignard reagents mdpi.com. The addition of these reagents to the C=N double bond leads to the formation of a new C-C bond at the C1 position, effectively converting the dihydroisoquinoline into a tetrahydroisoquinoline. The presence of the 4,4-dimethyl groups can sterically direct the approach of the incoming nucleophile, potentially influencing the diastereoselectivity of the reaction when a chiral center is formed.
Electrophilic Attack: While less common for the imine itself, the nitrogen atom can act as a nucleophile. However, reactions involving electrophilic attack at the nitrogen are more relevant after the reduction of the imine to a secondary amine in the tetrahydroisoquinoline form.
| Reaction Type | Reagent | Product |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | 1-Alkyl/Aryl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
| Nucleophilic Addition | Organolithium Reagents (R-Li) | 1-Alkyl/Aryl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
Cycloaddition Reactions Involving 3,4-Dihydroisoquinoline Systems
Cycloaddition reactions provide an efficient pathway to construct complex, fused heterocyclic systems from dihydroisoquinolines. These reactions leverage the reactivity of the imine bond or utilize the dihydroisoquinoline skeleton as a building block for more elaborate structures.
The dihydroisoquinoline core can be a precursor to 1,3-dipoles, such as C,N-cyclic azomethine imines, which are stable and versatile reactants. These dipoles can undergo [3+2] cycloaddition reactions with various dipolarophiles. For example, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, often catalyzed by a chiral primary amine, can produce complex chiral tetrahydroisoquinoline derivatives fused with a pyrazolidine core nih.gov. This asymmetric cycloaddition proceeds with good diastereoselectivity and enantioselectivity nih.gov.
Nitrones, which are themselves 1,3-dipoles, can also react with dipolarophiles in cycloaddition reactions to form five-membered isoxazolidine rings researchgate.netchesci.comresearchgate.net. The general principle involves the concerted reaction between the 4π-electron system of the nitrone and the 2π-electron system of a dipolarophile (e.g., an alkene) chesci.comresearchgate.net. This strategy is a powerful tool for synthesizing complex heterocyclic frameworks.
[4+2] cycloaddition, or Diels-Alder type reactions, are fundamental in organic synthesis. In the context of dihydroisoquinolines, innovative strategies have been developed to construct the core ring system itself. One such method is a photocatalytic [4+2] skeleton-editing strategy that enables the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters nih.gov. This reaction proceeds through a radical-initiated ring-enlargement cascade, forging one C-N and two C-C bonds to assemble the final heterocyclic product nih.gov. Although this method builds the ring rather than using a pre-formed one, it highlights a modern [4+2] strategy for accessing this important structural class.
Oxidative Transformations and Dehydrogenation Reactions
Oxidative reactions are key for modulating the saturation level of the isoquinoline core. The most common transformation is the dehydrogenation of a 1,2,3,4-tetrahydroisoquinoline to a 3,4-dihydroisoquinoline.
Several catalytic systems have been developed to achieve this transformation efficiently under mild conditions. A bio-inspired catalyst system using zinc-coordinated 1,10-phenanthroline-5,6-dione facilitates the aerobic oxidative dehydrogenation of various tetrahydroisoquinolines to their corresponding 3,4-dihydroisoquinolines nih.gov. Another effective method employs a CuCl₂-O₂ system, which has been shown to be efficient for this dehydrogenation process semanticscholar.org. The catalytic system of NiSO₄ and K₂S₂O₈ is also effective for the oxidation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline researchgate.net. Further oxidation of the 3,4-dihydroisoquinoline can lead to the fully aromatic isoquinoline, although this often requires different reaction conditions researchgate.netorganic-chemistry.org.
| Transformation | Reagent/Catalyst System | Product |
| Dehydrogenation | Zn-phenanthroline-dione complex / O₂ | 3,4-Dihydroisoquinoline nih.gov |
| Dehydrogenation | CuCl₂ / O₂ | 3,4-Dihydroisoquinoline semanticscholar.org |
| Dehydrogenation | NiSO₄ / K₂S₂O₈ | 3,4-Dihydroisoquinoline researchgate.net |
Reductive Transformations for Dihydroisoquinoline Derivatives
The reduction of the C=N imine bond in 3,4-dihydroisoquinolines is a fundamental transformation that yields the corresponding 1,2,3,4-tetrahydroisoquinoline derivatives. These reduced products are often the ultimate synthetic targets due to their prevalence in biologically active molecules.
Several standard reducing agents are effective for this purpose. Sodium borohydride (NaBH₄) is a commonly used, mild reagent for the reduction of the imine double bond nih.gov. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed researchgate.net. Additionally, catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields of the desired tetrahydroisoquinoline product nih.gov.
| Reducing Agent | Product Type | Key Features |
| Sodium Borohydride (NaBH₄) | 1,2,3,4-Tetrahydroisoquinoline | Mild conditions, good functional group tolerance nih.gov. |
| Lithium Aluminum Hydride (LiAlH₄) | 1,2,3,4-Tetrahydroisoquinoline | Powerful reducing agent, less selective researchgate.net. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1,2,3,4-Tetrahydroisoquinoline | Clean reaction, high yields nih.gov. |
An exploration of the chemical reactivity and derivatization strategies for the this compound core reveals a versatile scaffold amenable to a variety of synthetic transformations. This article focuses on the strategic functionalization and diversification of this specific isoquinoline system, detailing methodologies for C-H functionalization, nitrogen-centered derivatizations, and the construction of complex polycyclic structures.
Mechanistic Insights and Reaction Pathway Elucidation in 4,4 Dimethyl 3,4 Dihydroisoquinoline Chemistry
Investigation of Reaction Mechanisms for Synthetic Routes and Chemical Transformations
The primary synthetic route to 4,4-Dimethyl-3,4-dihydroisoquinoline and its derivatives is the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide precursor, specifically N-(2-phenyl-2-methylpropyl)acetamide. The reaction is typically carried out under acidic and dehydrating conditions.
The generally accepted mechanism for the Bischler-Napieralski reaction can proceed through two main plausible pathways. The prevalence of one pathway over the other is often influenced by the specific reaction conditions. organic-chemistry.orgwikipedia.org
Pathway A: Nitrilium Ion Intermediate This pathway is widely supported by mechanistic studies. It begins with the dehydration of the amide precursor, facilitated by a condensing agent, to form a reactive nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This electrophilic species then undergoes an intramolecular cyclization via an electrophilic attack on the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the final 3,4-dihydroisoquinoline (B110456) product. The formation of styrene derivatives as side products, resulting from a retro-Ritter type reaction, provides strong evidence for the existence of the nitrilium ion intermediate. organic-chemistry.org
Pathway B: Dichlorophosphoryl Imine-Ester Intermediate An alternative mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate when phosphorus oxychloride is used as the condensing agent. organic-chemistry.orgwikipedia.org In this scenario, cyclization occurs first, followed by an elimination step to form the imine functionality of the dihydroisoquinoline ring. wikipedia.org
A mechanistic investigation into the related electrophilic activation of α,α-disubstituted tertiary lactams, which mirrors the structural environment of the 4,4-dimethyl precursor, has provided direct observation of key intermediates, lending further support to these proposed pathways. mit.edu
Role of Catalytic Species and Reagents in Reaction Pathways
The choice of catalytic species and reagents is paramount in directing the Bischler-Napieralski reaction toward the successful synthesis of this compound. These agents are primarily strong dehydrating acids or Lewis acids that facilitate the crucial cyclization step.
Commonly Used Reagents and Their Roles:
| Reagent | Role in Reaction Pathway |
| Phosphorus oxychloride (POCl₃) | Acts as a dehydrating and condensing agent. It activates the amide carbonyl for cyclization, potentially forming an imidoyl phosphate as a good leaving group or leading to a dichlorophosphoryl imine-ester intermediate. organic-chemistry.orgresearchgate.net |
| Phosphorus pentoxide (P₂O₅) | A powerful dehydrating agent that can be used alone or with POCl₃ to form pyrophosphates, which are even better leaving groups, thus promoting the reaction, especially for less reactive substrates. wikipedia.orgorganic-chemistry.org |
| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | A very effective activating agent that facilitates the cyclization under milder conditions. It is used for mild electrophilic amide activation. organic-chemistry.org |
| Polyphosphoric acid (PPA) | Serves as both a catalyst and a solvent, providing a strongly acidic and dehydrating medium for the cyclization of phenethylcarbamates. wikipedia.org |
| Oxalyl chloride/FeCl₃ | This combination is used in a modified procedure to form an N-acyliminium intermediate, which avoids the retro-Ritter side reaction that can occur with other reagents. organic-chemistry.org |
These reagents function by activating the amide carbonyl group, making it a more potent electrophile. This activation is essential for the subsequent intramolecular electrophilic aromatic substitution on the phenyl ring to occur, leading to the formation of the dihydroisoquinoline core. organic-chemistry.org The presence of electron-donating groups on the aromatic ring of the precursor can enhance the nucleophilicity of the ring, thereby facilitating the cyclization process. organic-chemistry.org
Identification and Characterization of Reactive Intermediates
The transient nature of intermediates in the synthesis of this compound makes their isolation challenging, but their existence is inferred from reaction outcomes and supported by spectroscopic studies in related systems.
The two principal intermediates proposed in the Bischler-Napieralski cyclization are:
Nitrilium Ion: This is considered the key electrophilic species in the most commonly accepted mechanism. wikipedia.orgorganic-chemistry.org Its high reactivity drives the intramolecular cyclization. The observation of styrenes as byproducts is a significant piece of experimental evidence for the formation of nitrilium ions, as they can arise from the fragmentation of this intermediate via a retro-Ritter reaction. organic-chemistry.org
N-acyliminium Ion: In modified procedures, such as those using oxalyl chloride, an N-acyliminium intermediate is deliberately generated. organic-chemistry.org This intermediate is sufficiently electrophilic to undergo cyclization while being less prone to the elimination reactions that plague pathways involving nitrilium ions. organic-chemistry.org
Mechanistic studies on α,α-disubstituted tertiary lactams, which are structurally analogous to the precursor of this compound, have enabled the direct observation of key intermediates through in situ spectroscopic techniques like FTIR and NMR. mit.edusemanticscholar.org These studies have provided tangible evidence for the existence of species like tetracyclic iminium ions, which are formed during the course of the reaction, validating the proposed mechanistic pathways. semanticscholar.org
Computational and Experimental Validation of Mechanistic Hypotheses
The validation of proposed reaction mechanisms for the formation of this compound relies on a combination of experimental observations and computational modeling.
Experimental Validation:
Byproduct Analysis: One of the most compelling pieces of experimental evidence for the nitrilium ion pathway is the detection of styrene byproducts. organic-chemistry.org The formation of these compounds can only be readily explained by the fragmentation of the nitrilium intermediate through a retro-Ritter reaction, thus lending strong support to its existence. organic-chemistry.org
Spectroscopic Observation: As mentioned previously, in situ FTIR and NMR spectroscopy have been successfully employed in the study of related α,α-disubstituted systems to directly observe and characterize reactive intermediates like iminium ions. mit.edusemanticscholar.org These experimental techniques provide a direct window into the reaction as it progresses, offering confirmation of proposed transient species.
Isolation of Intermediates: In some cases, stable salts of intermediates, such as imidoyl salts, have been prepared at room temperature. Upon gentle heating, these salts were shown to form the nitrilium salts, which then proceed to the final product at elevated temperatures, providing a step-by-step validation of the proposed sequence. organic-chemistry.org
Computational Validation: While specific DFT (Density Functional Theory) studies for this compound are not extensively documented in readily available literature, computational chemistry is a powerful tool for validating mechanistic hypotheses in related reactions. DFT calculations are used to:
Model the potential energy surfaces of the reaction pathways.
Calculate the activation energies for different proposed steps.
Determine the geometries of transition states.
Provide theoretical support for the feasibility of proposed intermediates, such as the nitrilium ion or the iminium ion.
For the general Bischler-Napieralski reaction, computational studies would help to compare the energy barriers for the nitrilium ion pathway versus the imine-ester pathway, offering insights into why one might be favored under certain conditions. Such theoretical investigations complement experimental findings to build a comprehensive and validated model of the reaction mechanism.
Advanced Spectroscopic and Crystallographic Analyses for Structural Characterization of 4,4 Dimethyl 3,4 Dihydroisoquinoline Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 4,4-dimethyl-3,4-dihydroisoquinoline. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different environments within the molecule. The gem-dimethyl groups at the C4 position are expected to produce a sharp singlet in the aliphatic region. The methylene protons at the C3 position would also appear as a singlet, shifted slightly downfield due to the proximity of the nitrogen atom. The imine proton at C1 typically resonates as a singlet in the downfield region. The four aromatic protons on the fused benzene (B151609) ring would exhibit complex splitting patterns (multiplets) characteristic of their substitution pattern. In some 3,4-dihydroisoquinolines, anomalous spectra with significant line broadening have been observed, particularly for the protons at C1 and C3, which can be influenced by solvent effects and the presence of trace impurities ias.ac.in.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for all carbon atoms, including the quaternary carbons. Key resonances include the imine carbon (C1) in the highly deshielded region (around 160-170 ppm), the quaternary C4 carbon, the C3 methylene carbon, and the carbon of the two methyl groups. The aromatic carbons would appear in their characteristic region (typically 120-140 ppm).
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1-H | ~8.0-8.5 | s | ~165 |
| C3-H₂ | ~3.6-3.9 | s | ~50-55 |
| C4 | - | - | ~35-40 |
| C4-(CH₃)₂ | ~1.2-1.4 | s | ~25-30 |
| Aromatic-H | ~7.0-7.8 | m | ~125-140 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (ESI-MS, GC/MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to this compound.
Molecular Ion Peak: In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight. For the parent this compound (C₁₁H₁₃N), the expected exact mass is 159.1048.
Fragmentation Pattern: The fragmentation of the 3,4-dihydroisoquinoline (B110456) core is influenced by the stable aromatic ring and the imine functional group. A characteristic and often dominant fragmentation pathway for gem-dimethyl compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a significant [M-15]⁺ peak. Subsequent fragmentations could involve cleavages of the dihydro portion of the ring system. The fragmentation of isoquinoline (B145761) alkaloids often involves Retro-Diels-Alder (RDA) reactions, although this is more characteristic of the fully reduced tetrahydroisoquinoline ring nih.gov. For the 3,4-dihydro system, key fragmentations would likely initiate from the aliphatic portion.
Analyses of various carbonyl compounds and alkaloids by GC/MS and ESI-MS/MS have established general fragmentation behaviors that can be applied to predict the pathways for this specific structure nih.govmdpi.com.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 159 | [C₁₁H₁₃N]⁺ | Molecular Ion (M⁺) |
| 144 | [M - CH₃]⁺ | Loss of a methyl radical |
| 131 | [M - C₂H₄]⁺ | Loss of ethylene from the dihydro ring |
| 116 | [C₉H₈]⁺ | Fragment corresponding to indene cation |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction provides the most definitive proof of structure by determining the precise arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For this compound, a successful crystal structure determination would confirm the planarity of the aromatic ring fused to the non-planar dihydro-pyridine ring. The dihydro ring is expected to adopt a half-chair conformation to accommodate the sp³-hybridized C3 and C4 atoms. The analysis would also provide precise measurements for the C=N double bond and the bond lengths and angles associated with the gem-dimethyl group at the C4 position.
Although no specific crystal structure for this compound is currently deposited in public databases, X-ray diffraction has been used to elucidate the structures of numerous related isoquinoline and tetrahydroisoquinoline derivatives mdpi.comnih.govresearchgate.net. This body of work confirms the expected half-chair conformation of the partially saturated ring in similar systems.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C=N Bond Length | ~1.27 - 1.29 Å |
| C4-CH₃ Bond Length | ~1.52 - 1.54 Å |
| Dihydro Ring Conformation | Half-Chair |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the fused aromatic ring and the conjugated imine group (C=N).
The spectrum is expected to show absorption bands characteristic of π → π* transitions. Typically, isoquinoline and its derivatives exhibit multiple absorption maxima in the UV region mdpi.com. One would anticipate a strong absorption band at shorter wavelengths (around 220-240 nm) and another, possibly with fine structure, at longer wavelengths (around 270-300 nm), which are characteristic of the benzopyridine chromophore. The presence of the C=N bond in conjugation with the benzene ring influences the position and intensity of these bands. The gem-dimethyl group at the C4 position is an auxochrome and is expected to have only a minor bathochromic (red shift) or hyperchromic (increased intensity) effect on the absorption maxima compared to the unsubstituted 3,4-dihydroisoquinoline.
Emission spectroscopy (fluorescence) is generally not a prominent feature for simple dihydroisoquinolines unless specific fluorophores are incorporated into the structure.
| Absorption Band | Approximate λₘₐₓ (nm) | Associated Transition |
|---|---|---|
| Band I | ~270 - 300 | π → π* (Benzene ring) |
| Band II | ~220 - 240 | π → π* (Conjugated system) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.
The most informative regions in the IR spectrum would be:
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methylene (C3) and methyl groups (C4).
~1630-1600 cm⁻¹: A key, sharp absorption band corresponding to the C=N (imine) stretching vibration.
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations, which often appear as a series of sharp bands.
~1380 cm⁻¹: A characteristic band for the gem-dimethyl group (methyl bending).
Data from various substituted dihydroisoquinoline compounds show these characteristic peaks, confirming the utility of IR spectroscopy for structural verification mdpi.comnih.govacs.orgmdpi.com.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 2980-2850 | Stretching | Aliphatic C-H (CH₃, CH₂) |
| 1630-1600 | Stretching | Imine (C=N) |
| 1600, 1580, 1500, 1450 | Stretching | Aromatic C=C |
| ~1380 | Bending | gem-Dimethyl |
Computational Chemistry Approaches to Understanding 4,4 Dimethyl 3,4 Dihydroisoquinoline Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of organic molecules. scirp.orgmdpi.com By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.
DFT calculations are instrumental in characterizing the electronic structure of 4,4-Dimethyl-3,4-dihydroisoquinoline. A key aspect of this is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic structure in a more localized and intuitive chemical context. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (i.e., lone pairs, and bonding and anti-bonding orbitals). This allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge distribution within the this compound framework. For instance, NBO analysis can reveal the nature of the nitrogen lone pair and its interaction with the aromatic ring system.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on typical DFT calculations for similar heterocyclic compounds.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| NBO Charge on N | -0.45 e |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT methods are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the experimental findings. scirp.org For this compound, DFT can be employed to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to aid in the assignment of experimental spectral bands.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the theoretical determination of the maximum absorption wavelength (λmax) and can help in understanding the nature of the electronic transitions involved. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed with good accuracy, providing a theoretical basis for the interpretation of experimental ¹H and ¹³C NMR spectra.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the expected correlation between DFT-predicted and experimentally measured spectroscopic values.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| Key IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| λmax (UV-Vis) | 280 nm | 278 nm |
| ¹³C NMR Chemical Shift (C=N) | 168 ppm | 165 ppm |
| ¹H NMR Chemical Shift (N-H) | 4.5 ppm | 4.3 ppm |
Evaluation of Reaction Energetics, Transition States, and Kinetic Parameters
DFT is a valuable tool for exploring the reactivity of this compound by mapping out the potential energy surfaces of chemical reactions. youtube.com This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, DFT could be used to study the mechanism of a reduction reaction of the imine bond in this compound. By locating the transition state structure for the hydride attack, the feasibility of the reaction under different conditions can be assessed. The calculation of reaction enthalpies and Gibbs free energies can predict the thermodynamic favorability of a given transformation. researchgate.net
Molecular Dynamics and Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the conformational landscape and flexibility of this compound.
Conformational analysis is crucial for understanding the three-dimensional structure and behavior of the molecule. For the dihydroisoquinoline ring system, which is not planar, different conformers (e.g., chair, boat, twist-boat) may exist. researchgate.net Computational methods can be used to identify the stable conformers and the energy barriers for interconversion between them. This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. mdpi.com Computational chemistry, particularly DFT, plays a key role in the rational design of new NLO materials by predicting their NLO properties. mdpi.com The key parameters that characterize the NLO response of a molecule are its polarizability (α) and first-order hyperpolarizability (β).
For this compound, DFT calculations can be performed to compute these properties. The magnitude of the hyperpolarizability is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the molecular symmetry. While the dihydroisoquinoline core itself may have a modest NLO response, computational studies can guide the structural modification of the molecule to enhance its NLO properties, for instance, by introducing suitable donor-acceptor substituents. nih.gov
Table 3: Hypothetical Calculated NLO Properties of this compound This table presents expected values for NLO properties based on DFT calculations for similar organic molecules.
| NLO Property | Calculated Value (a.u.) |
|---|---|
| Mean Polarizability (α) | 150 |
| Total First Hyperpolarizability (β_tot) | 350 |
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is central to drug discovery and design. For this compound, molecular docking studies can be performed to investigate its potential as a ligand for various biological targets. nih.govresearchgate.net
The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.govajol.info The results of a docking simulation can provide valuable information about the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex, and the binding energy. This information can guide the design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.
Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table illustrates a hypothetical outcome of a molecular docking study.
| Parameter | Result |
|---|---|
| Target Protein | Protein Kinase B |
| Binding Affinity | -7.5 kcal/mol |
| Key Interacting Residues | VAL23, LYS45, ASP121 |
| Types of Interactions | Hydrogen bond with ASP121, Hydrophobic interactions with VAL23 and LYS45 |
Future Research Trajectories and Emerging Trends in 4,4 Dimethyl 3,4 Dihydroisoquinoline Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of 3,4-dihydroisoquinolines (DHIQs) is undergoing a significant transformation, moving away from classical methods that often require harsh conditions and stoichiometric reagents. The future of synthesizing derivatives like 4,4-Dimethyl-3,4-dihydroisoquinoline lies in the adoption of green chemistry principles, focusing on catalytic systems that are both efficient and environmentally benign.
A key trend is the development of highly selective, reusable catalysts for the oxidative dehydrogenation of 1,2,3,4-tetrahydroisoquinoline (THIQ) precursors. Researchers have successfully utilized copper nanoparticles encapsulated within metal-organic frameworks (MOFs) to catalyze this transformation under mild, eco-friendly conditions. proquest.com These systems can achieve high selectivity (up to 98%) for the desired DHIQ, operate under air or an oxygen atmosphere, and can be recycled multiple times without significant loss of activity. proquest.com The synergistic effect between the copper nanoparticles and the metal centers of the MOF is crucial for the high catalytic performance. Similarly, heterogeneous nanocatalysts, such as copper nanoparticles on silica-coated maghemite, have been employed for the α-oxidation of THIQs using O2 as a green oxidant. acs.org
The move towards sustainability also involves utilizing microwave-assisted synthesis and developing metal-free reaction pathways. nih.govorganic-chemistry.org These methods reduce reaction times, improve energy efficiency, and avoid the use of toxic and expensive heavy metal catalysts. nih.gov The development of such protocols for the synthesis of gem-disubstituted DHIQs, including the 4,4-dimethyl scaffold, is a critical area for future research.
Table 1: Performance of a Sustainable Cu NPs@MOF Catalyst for Dihydroisoquinoline Synthesis proquest.com
| Substrate | Catalyst | Conditions | Selectivity for DHIQ | Turnover Frequency (TOF) | Recyclability |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Cu NPs@MOF | O₂, 90 °C, DMF | 98% | 22.1 h⁻¹ | At least 5 cycles |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond improving synthetic efficiency, researchers are actively exploring novel ways to use the 3,4-dihydroisoquinoline (B110456) core as a versatile building block for constructing complex molecular architectures. The imine functionality of the DHIQ scaffold is a key handle for a variety of unprecedented transformations.
One major area of development is in cycloaddition reactions. DHIQs have been shown to participate as synthons in substrate-controlled [4+2] and [3+2] annulations with partners like ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts. nih.gov These reactions provide access to novel and structurally diverse spiro multi-heterocyclic skeletons with excellent diastereoselectivities. nih.gov Another innovative approach involves a photocatalytic [4+2] skeleton-editing strategy where DHIQs are formed from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters, leading to dihydroisoquinoline-1,4-diones. nih.gov
Furthermore, functionalized DHIQs are being used in novel substitution and addition reactions. For instance, 8-fluoro-3,4-dihydroisoquinoline serves as a key intermediate for transformations including fluorine-amine exchange and subsequent reduction and alkylation, leading to novel 1,8-disubstituted tetrahydroisoquinoline derivatives. nih.govmdpi.com Asymmetric catalysis is also being applied, with copper-catalyzed allylation of DHIQs affording chiral 1-allyltetrahydroisoquinolines, which are valuable precursors for various isoquinoline (B145761) alkaloids. acs.org The exploration of such novel reactivity patterns for this compound could unlock pathways to new chemical entities with unique properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry are poised to revolutionize the synthesis and library generation of DHIQ derivatives. Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.gov These benefits are particularly relevant for handling hazardous reagents or unstable intermediates that may be involved in DHIQ synthesis. nih.gov
While specific reports on the flow synthesis of this compound are not yet prevalent, the successful application of flow technology to the synthesis of a wide range of other heterocyclic compounds provides a clear precedent. uc.pt Automated flow platforms enable the rapid optimization of reaction conditions and the efficient, sequential synthesis of compound libraries. nih.gov This is crucial for accelerating drug discovery and materials development programs.
Future research will likely focus on adapting established DHIQ syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, into fully automated continuous flow systems. organic-chemistry.org This integration will facilitate the high-throughput synthesis of analogues of this compound, enabling extensive structure-activity relationship (SAR) studies and the discovery of molecules with optimized properties.
Advanced Functionalization for Materials Science Applications
While isoquinoline derivatives are primarily known for their pharmacological activities, an emerging trend is the exploration of their potential in materials science. nih.gov The rigid, aromatic structure of the DHIQ core makes it an attractive scaffold for the development of novel functional materials, such as organic luminescent compounds and functional polymers. acs.orgmdpi.com
A clear example of this trend is the synthesis and investigation of dihydrothieno[2,3-c]isoquinoline derivatives as luminescent materials. acs.org These compounds exhibit interesting photophysical properties, demonstrating that the DHIQ framework can be functionalized to create molecules for applications in areas like fluorescent sensors or organic light-emitting diodes (OLEDs). acs.org
The future in this domain involves the strategic functionalization of the this compound core with groups that impart specific material properties. This could include attaching chromophores to tune optical behavior, incorporating polymerizable moieties to create novel monomers for functional polymers, or adding groups that promote self-assembly into ordered nanostructures. mdpi.com The gem-dimethyl group at the 4-position could offer unique steric and conformational properties to the resulting materials.
Table 2: Photophysical Properties of Dihydrothieno[2,3-c]isoquinoline Derivatives acs.org
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| He1-Ph-Cl | Dichloromethane | 374 | 480 | 0.09 |
| He2-Ph-CH₃ | Dichloromethane | 373 | 478 | 0.11 |
| He3-Ph | Dichloromethane | 372 | 475 | 0.13 |
| He4-CN | Dichloromethane | 358 | 455 | 0.25 |
Mechanistic Deepening through Advanced Spectroscopic and Computational Techniques
A profound understanding of reaction mechanisms is essential for the rational design of new synthetic methods and the prediction of molecular properties. The study of DHIQ chemistry is increasingly benefiting from the synergy between advanced spectroscopic methods and high-level computational analysis.
Density Functional Theory (DFT) has become an indispensable tool for investigating the structural, electronic, and reactive properties of isoquinoline derivatives. mdpi.comrsc.org DFT calculations can elucidate reaction pathways, determine the stability of intermediates and transition states, and predict various molecular properties such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices. mdpi.com This theoretical insight is critical for optimizing reaction conditions and understanding observed reactivity and selectivity. rsc.org
These computational studies are often paired with advanced spectroscopic techniques to validate theoretical models and probe reaction intermediates. For example, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates in catalytic cycles. nih.gov Mechanistic investigations of copper-catalyzed reactions of tetrahydroisoquinolines have combined kinetic studies, radical trap experiments, and computational analysis to distinguish between ionic and radical pathways. acs.org Applying these combined experimental and theoretical approaches to the synthesis and reactions of this compound will be crucial for unlocking its full synthetic potential and designing novel transformations with precision and control.
Q & A
Q. What spectroscopic methods are recommended for characterizing 4,4-Dimethyl-3,4-dihydroisoquinoline and its derivatives?
Methodological Answer: Key spectroscopic techniques include:
- ¹H/¹³C NMR : To resolve structural ambiguities, particularly the methyl substituents at the 4-position and the dihydroisoquinoline backbone. Integration ratios in ¹H NMR help confirm substitution patterns .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic products and detecting impurities .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in the dihydroisoquinoline ring) and monitors reaction progress .
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Ring Expansion : Utilize pseudo-base intermediates derived from natural or synthetic precursors (e.g., 3,4-dihydroisoquinoline derivatives) under mild acidic or basic conditions .
- Electrosynthesis : Employ electrochemical methods for polycyclic quinazolinone derivatives, applicable to dihydroisoquinoline scaffolds .
- Solvent-Free Aza-Friedel-Crafts Reactions : Achieve regioselective coupling with aromatic alcohols (e.g., naphthols) without solvents, minimizing side reactions .
Advanced Research Questions
Q. How does the choice of base influence enantioselectivity in asymmetric transfer hydrogenation (ATH) of this compound derivatives?
Methodological Answer:
- Base Screening : Test secondary/tertiary amines (e.g., triethylamine, DBU) with hydrogen donors (e.g., HCOOH) to modulate reaction kinetics and stereoselectivity. For chiral substrates like (R)-1,4-dimethyl-3,4-dihydroisoquinoline, base selection significantly impacts enantiomeric excess (e.g., up to 90% ee with optimized bases) .
- Mechanistic Insights : Use kinetic NMR studies to correlate base strength with transition-state stabilization. Stronger bases may accelerate hydride transfer but reduce stereocontrol due to competing pathways .
Q. How do substituents on the dihydroisoquinoline ring affect catalytic activity in hydrogenation reactions?
Methodological Answer:
- Substituent Effects : Methoxy groups at the 6/7 positions enhance reaction rates and enantioselectivity in ATH due to electronic effects (e.g., increased electron density on the C=N bond). Compare derivatives like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline versus non-substituted analogs .
- Computational Modeling : Perform density functional theory (DFT) calculations to analyze charge distribution (Mulliken charges) and transition-state geometries. Substituents altering π-π or CH/π interactions with catalysts (e.g., Ru-mesitylene complexes) improve e-values .
Q. How can contradictions in catalytic efficiency across studies be resolved for dihydroisoquinoline hydrogenation?
Methodological Answer:
- Substrate-Specific Analysis : Recognize that catalytic performance (e.g., turnover frequency, ee) is highly substrate-dependent. For example, 1-phenyl-3,4-dihydroisoquinoline may show lower stereoselectivity than methoxy-substituted analogs due to steric hindrance .
- Standardized Protocols : Replicate studies under identical conditions (e.g., catalyst loading, solvent, temperature) to isolate variable effects. Discrepancies in base or hydrogen source purity should also be ruled out .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
